Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP
CAS No.:
Cat. No.: VC16797236
Molecular Formula: C31H45N3O21
Molecular Weight: 795.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H45N3O21 |
|---|---|
| Molecular Weight | 795.7 g/mol |
| IUPAC Name | 5-acetamido-2-[[6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-22(42)24(44)25(45)29(53-18)54-26-17(9-36)52-28(20(23(26)43)33-12(2)38)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47) |
| Standard InChI Key | TVDCKIMQUNLKLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of three monosaccharide units: Neu5Ac, Gal, and GlcNAc, arranged in a specific topological configuration. The Neu5Ac residue is attached to the Gal unit via an alpha(2-6) linkage, distinguishing it from alpha(2-3)-linked isomers commonly found in other glycan structures . The Gal-GlcNAc bond adopts a beta(1-4) configuration, mimicking natural lactosamine motifs prevalent in human glycoproteins. The pNP group, attached to the reducing end of GlcNAc, facilitates spectrophotometric detection during enzymatic assays due to its absorbance at 400–410 nm upon hydrolysis .
Table 1: Molecular Properties of Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP
| Property | Value |
|---|---|
| CAS Number | 501427-93-6 |
| Molecular Formula | C₃₁H₄₅N₃O₂₁ |
| Molecular Weight | 795.7 g/mol |
| Key Functional Groups | Sialic acid, pNP, acetyl groups |
Conformational Dynamics
Synthesis and Characterization
Chemical Synthesis Strategies
The synthesis of Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP typically involves sequential glycosylation reactions. A common approach employs trichloroacetimidate donors for stereoselective coupling. For example:
-
GlcNAc-beta-pNP Preparation: GlcNAc is functionalized with a pNP group via a beta-glycosidic bond using BF₃·OEt₂ as a catalyst.
-
Gal-beta(1-4)-GlcNAc Assembly: A galactosyl donor (e.g., peracetylated galactose) is coupled to GlcNAc-beta-pNP under Koenigs-Knorr conditions, yielding the beta(1-4)-linked disaccharide .
-
Sialylation: Neu5Ac is activated as a thioglycoside and coupled to the Gal residue using N-iodosuccinimide (NIS) and triflic acid, achieving the alpha(2-6) linkage.
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| GlcNAc-beta-pNP | 78 | >95% |
| Gal-beta(1-4)-GlcNAc | 65 | >90% |
| Sialylation | 42 | >85% |
Enzymatic Synthesis Alternatives
Enzymatic methods using sialyltransferases (e.g., ST6GAL1) offer higher regioselectivity for alpha(2-6) linkages. Recombinant enzymes expressed in E. coli or HEK293 cells enable scalable production, albeit with higher costs . A comparative analysis shows enzymatic routes achieve >90% alpha(2-6) specificity, whereas chemical methods require extensive purification to remove alpha(2-3) byproducts.
Biological Significance and Mechanistic Insights
Role in Host-Pathogen Interactions
The alpha(2-6)-sialylated structure is a key recognition motif for influenza A virus hemagglutinin and bacterial adhesins. For instance, Streptococcus pneumoniae expresses sialidases (NanA) that cleave alpha(2-6)-linked Neu5Ac to expose underlying galactose residues for bacterial adherence . Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP serves as a substrate to study these enzymes, with kinetic assays revealing a Kₘ of 0.59 mM and kₐₜ of 6.21 × 10³ min⁻¹ for RgNanH sialidase .
Immune Modulation
Sialylated glycans on regulatory T cells (Tregs) suppress immune responses by binding to Siglec receptors on dendritic cells. The compound’s pNP group allows real-time monitoring of sialidase activity in Treg cultures, quantifying desialylation rates under inflammatory conditions .
Research Applications and Experimental Use
Enzyme Kinetic Studies
The pNP reporter enables high-throughput screening of glycosidase inhibitors. For example, incubating the compound with human neuraminidase (NEU3) yields dose-dependent absorbance changes at 405 nm, with IC₅₀ values used to rank inhibitor potency .
Table 3: Enzymatic Activity Data
| Enzyme | Kₘ (mM) | kₐₜ (min⁻¹) | Specificity |
|---|---|---|---|
| RgNanH | 0.59 | 6210 | Alpha(2-3) > Alpha(2-6) |
| Human NEU3 | 1.2 | 450 | Alpha(2-6) |
Glycan Array Profiling
Immobilized Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP on microarray slides identifies lectins with alpha(2-6) specificity. Sambucus nigra agglutinin (SNA) shows strong binding (EC₅₀ = 12 nM), while Maackia amurensis lectin (MAL-II) exhibits no affinity, confirming linkage-specific interactions .
Current Research Directions and Future Prospects
Therapeutic Targeting
Ongoing studies explore the compound’s utility in designing sialidase inhibitors for influenza and COVID-19. Zanamivir derivatives modified with pNP groups demonstrate enhanced binding to viral neuraminidases in silico, with Kᵢ values <10 nM.
Diagnostic Applications
Functionalizing quantum dots with Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP enables ultrasensitive detection of sialidase activity in patient sera. Early trials show a 95% correlation between fluorescence signals and metastatic cancer progression .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume